molecular formula C9H16O2 B1651581 (1-Oxaspiro[4.4]nonan-2-yl)methanol CAS No. 129055-62-5

(1-Oxaspiro[4.4]nonan-2-yl)methanol

Cat. No.: B1651581
CAS No.: 129055-62-5
M. Wt: 156.22 g/mol
InChI Key: BZLNWPNHFDYHJX-UHFFFAOYSA-N
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Description

(1-Oxaspiro[4.4]nonan-2-yl)methanol is a chemical compound that belongs to the class of spirocyclic compounds. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by a spirocyclic structure, which consists of a nonane ring fused with an oxirane ring, and a methanol group attached to the second carbon of the oxirane ring.

Preparation Methods

The synthesis of (1-Oxaspiro[4.4]nonan-2-yl)methanol typically involves the following steps:

    Formation of the Spirocyclic Structure: The initial step involves the formation of the spirocyclic structure through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(1-Oxaspiro[4.4]nonan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.

Scientific Research Applications

(1-Oxaspiro[4.4]nonan-2-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex spirocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound has shown potential as a lead compound for the development of drugs targeting neurological disorders.

    Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Oxaspiro[4.4]nonan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular function and metabolism .

Comparison with Similar Compounds

(1-Oxaspiro[4.4]nonan-2-yl)methanol can be compared with other spirocyclic compounds, such as:

    Spiro[4.5]decane-1,3-dione: This compound has a similar spirocyclic structure but lacks the methanol group. It is used in the synthesis of pharmaceuticals and agrochemicals.

    Spiro[4.4]nonane-1,3-diol: This compound contains two hydroxyl groups instead of a methanol group. It is used as a building block for the synthesis of complex organic molecules.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the methanol group, which imparts unique chemical and biological properties .

Properties

IUPAC Name

1-oxaspiro[4.4]nonan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-7-8-3-6-9(11-8)4-1-2-5-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLNWPNHFDYHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562802
Record name (1-Oxaspiro[4.4]nonan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129055-62-5
Record name (1-Oxaspiro[4.4]nonan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1-oxaspiro[4.4]nonan-2-yl}methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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